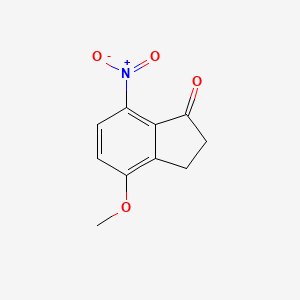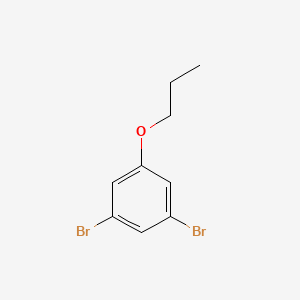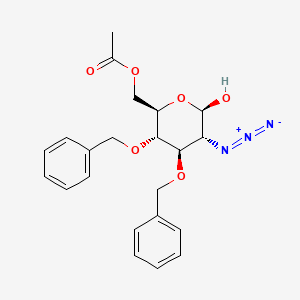
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate
Vue d'ensemble
Description
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a carbohydrate derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate involves its ability to selectively bind to specific proteins and enzymes. It has been shown to inhibit the activity of glycosidases, which are involved in several diseases, including lysosomal storage disorders and cancer.
Biochemical and Physiological Effects:
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of glycosidases, which are involved in the breakdown of complex carbohydrates. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate in lab experiments include its ability to selectively bind to specific proteins and enzymes, its versatility in terms of synthesis methods, and its potential applications in various fields. The limitations of using this compound include its toxicity at high concentrations and the need for careful handling and disposal.
Orientations Futures
The potential future directions for research involving 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate include its use as a therapeutic agent for various diseases, including lysosomal storage disorders and cancer. It may also be studied for its potential use in developing new diagnostic tools for detecting carbohydrate-protein interactions. Additionally, further research may be conducted to optimize the synthesis methods for this compound and to explore its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate is a carbohydrate derivative that has shown promising results in various scientific research applications. Its mechanism of action, physiological effects, and potential future directions make it a compound of interest for researchers in several fields.
Applications De Recherche Scientifique
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate has been studied extensively for its potential applications in various fields, including chemical biology, biochemistry, and medicinal chemistry. It has been used as a probe to study carbohydrate-protein interactions and has shown promising results in inhibiting the activity of enzymes involved in various diseases.
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-15(26)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(24-25-23)22(27)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22,27H,12-14H2,1H3/t18-,19-,20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFEMRXZMCDPE-ZGJYDULXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



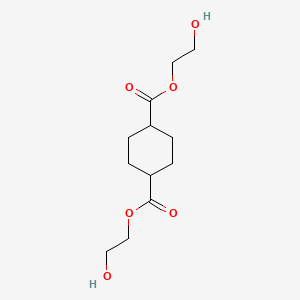
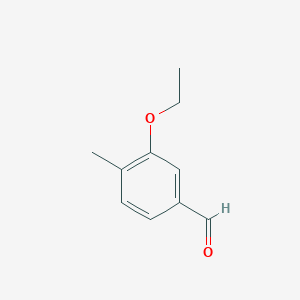

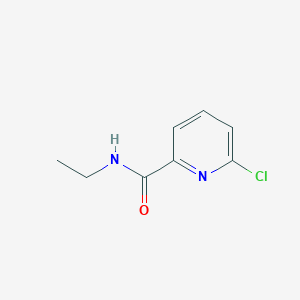
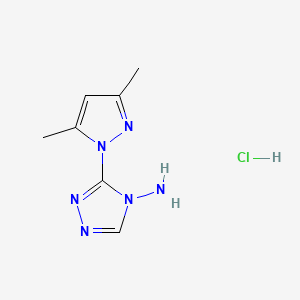
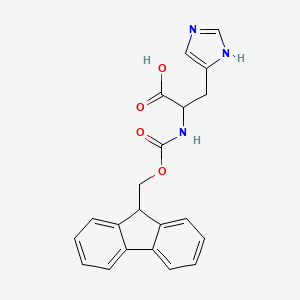

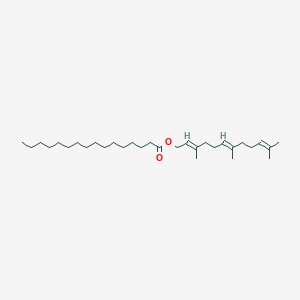


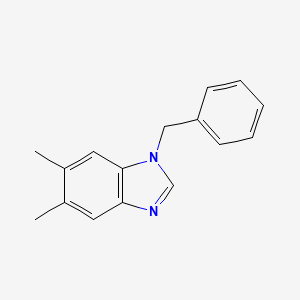
![[Tri(furan-2-yl)methyl]silane](/img/structure/B3243517.png)
